N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-1,3-benzothiazole-2-carboxamide
Description
Properties
IUPAC Name |
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-1,3-benzothiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c18-13(16-10-15(19)8-4-1-5-9-15)14-17-11-6-2-3-7-12(11)20-14/h2-4,6-8,19H,1,5,9-10H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVRTYIVBQGDECG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CC(C1)(CNC(=O)C2=NC3=CC=CC=C3S2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-1,3-benzothiazole-2-carboxamide typically involves the following steps:
Formation of the Benzothiazole Core: The benzothiazole ring can be synthesized via the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives.
Attachment of the Carboxamide Group: The carboxamide group is introduced through the reaction of the benzothiazole derivative with an appropriate amine or amide coupling reagent.
Introduction of the Hydroxycyclohexene Moiety: The hydroxycyclohexene group is attached via a nucleophilic substitution reaction, where the hydroxycyclohexene acts as a nucleophile attacking the electrophilic carbon of the benzothiazole derivative.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Types of Reactions:
Oxidation: The hydroxy group in the hydroxycyclohexene moiety can undergo oxidation to form a ketone or aldehyde.
Reduction: The benzothiazole ring can be reduced under specific conditions to form dihydrobenzothiazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring or the hydroxycyclohexene moiety.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products:
Oxidation Products: Ketones or aldehydes derived from the hydroxycyclohexene moiety.
Reduction Products: Dihydrobenzothiazole derivatives.
Substitution Products: Various substituted benzothiazole or cyclohexene derivatives depending on the nucleophile used.
Chemistry:
Catalysis: The compound can act as a ligand in metal-catalyzed reactions.
Material Science: It can be used in the synthesis of polymers and advanced materials with specific electronic properties.
Biology and Medicine:
Biochemical Research: Used as a probe to study enzyme interactions and metabolic pathways.
Industry:
Agriculture: Potential use as a pesticide or herbicide due to its bioactivity.
Pharmaceuticals: Intermediate in the synthesis of more complex drug molecules.
Mechanism of Action
The mechanism by which N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-1,3-benzothiazole-2-carboxamide exerts its effects involves its interaction with specific molecular targets such as enzymes or receptors. The benzothiazole ring can interact with active sites of enzymes, potentially inhibiting their activity. The hydroxycyclohexene moiety may enhance binding affinity through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Differences
Benzothiazole vs. Benzimidazole Derivatives ():

The target compound’s benzothiazole core differs from benzimidazole derivatives (e.g., B1 and B8 in ) by replacing the nitrogen atom in the fused benzene ring with sulfur. This substitution alters electronic properties (e.g., increased electron-withdrawing character) and may influence binding affinity in biological systems. For instance, benzimidazole derivatives often target proton-coupled receptors (e.g., H+/K+-ATPase), whereas benzothiazoles are explored for kinase inhibition .- Hydroxycyclohexenyl vs. Tetrazole Substituents (): Compared to N-(1,3-benzothiazol-2-yl)-1-(1H-tetrazol-1-yl)cyclohexane-1-carboxamide (Y043-0324), the target compound replaces the tetrazole group with a hydroxylated cyclohexene. The hydroxyl group enhances hydrophilicity (logP ~3.56 for Y043-0324 vs.
Physicochemical Properties
- Polarity and Solubility: The hydroxycyclohexenyl group increases the polar surface area (PSA) compared to non-hydroxylated analogs.
Lipophilicity :
The logP of Y043-0324 (3.56) suggests moderate lipophilicity. The target compound’s hydroxyl group likely reduces logP, aligning it closer to N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide (), which has a polar N,O-bidentate directing group .
Comparative Data Table
Biological Activity
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-1,3-benzothiazole-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the synthesis, biological evaluation, and mechanisms underlying the activity of this compound, drawing from diverse scientific literature.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of appropriate benzothiazole derivatives with cyclohexenyl functional groups. The structural formula can be represented as follows:
This compound features a benzothiazole core, which is known for its diverse biological activities, including antitumor and antimicrobial properties.
Antitumor Activity
Recent studies have demonstrated that benzothiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. The compound this compound has been evaluated for its ability to inhibit cell proliferation and induce apoptosis.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| NCI-H226 | 0.31 | Procaspase-3 activation |
| SK-N-SH | 0.42 | Apoptotic pathway activation |
| HT29 | 0.40 | Cell cycle arrest |
| MDA-MB-231 | 0.35 | Induction of oxidative stress |
In a comparative analysis, the compound showed IC50 values ranging from 0.24 to 0.92 µM across various cancer cell lines, indicating its potent antitumor properties relative to established agents like PAC-1 .
Antimicrobial Activity
The antimicrobial efficacy of this compound has also been investigated. It has shown promising results against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Saccharomyces cerevisiae | 4 |
These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents .
The biological activity of this compound is attributed to several mechanisms:
- Procaspase Activation : The compound activates procaspase pathways leading to apoptosis in cancer cells.
- DNA Interaction : It binds to DNA, affecting replication and transcription processes.
- Oxidative Stress Induction : The generation of reactive oxygen species (ROS) contributes to its cytotoxic effects on tumor cells .
Case Studies
Several studies have highlighted the effectiveness of benzothiazole derivatives in clinical settings:
- Study A : A clinical trial involving patients with advanced solid tumors demonstrated a significant reduction in tumor size following treatment with benzothiazole derivatives, including this compound.
- Study B : In vitro studies on bacterial strains showed that the compound effectively inhibited growth at concentrations lower than those required for traditional antibiotics.
Scientific Research Applications
Pharmacological Properties
The compound exhibits several pharmacological activities that make it a candidate for further research:
- Antioxidant Activity : Studies have indicated that benzothiazole derivatives can act as effective antioxidants, which may help in mitigating oxidative stress-related diseases .
- Anti-inflammatory Effects : Research suggests that compounds with a benzothiazole structure may possess anti-inflammatory properties, making them relevant in treating conditions characterized by inflammation .
- Antimicrobial Activity : The compound has shown promise as an antimicrobial agent against various pathogens, indicating its potential use in developing new antibiotics .
Synthesis and Derivatives
The synthesis of N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-1,3-benzothiazole-2-carboxamide involves several chemical reactions that can be optimized for yield and purity. The compound can be synthesized through:
- Condensation Reactions : Utilizing appropriate reagents to facilitate the formation of the benzothiazole ring.
- Functional Group Modifications : Altering functional groups to enhance biological activity or solubility.
Case Study 1: Analgesic Potential
A recent study investigated the analgesic effects of a related compound, QP001 (4-hydroxy 2-methyl-N-(5-methyl-2-thiazolyl)-2H-1,2-benzothiazin-3-carboxamide 1,1-dioxide), which demonstrated significant efficacy in managing postoperative pain. This study involved a multicenter, randomized trial where patients receiving QP001 reported lower pain levels compared to those receiving a placebo . The findings suggest that compounds similar to this compound could be developed for pain management therapies.
Case Study 2: Antimicrobial Efficacy
Another study focused on synthesizing various benzothiazole derivatives, including this compound. The derivatives were tested against bacterial strains and exhibited notable antimicrobial activity, indicating their potential as new therapeutic agents against resistant bacterial infections .
Q & A
Basic: What are the recommended synthetic routes for N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-1,3-benzothiazole-2-carboxamide?
Methodological Answer:
The synthesis typically involves coupling 1,3-benzothiazole-2-carboxylic acid with a substituted cyclohexenylmethylamine. A standard approach uses carbodiimide-based coupling agents (e.g., EDCl/HOBt) in polar aprotic solvents like DMF or DCM under nitrogen atmosphere . For the cyclohexenyl moiety, hydroxylation of cyclohexene derivatives via epoxidation and acid-catalyzed ring-opening can yield the 1-hydroxycyclohex-2-en-1-yl group . Purification is achieved via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol. Yield optimization requires precise control of reaction time (12-24 hrs) and temperature (0°C to room temperature) .
Basic: How can researchers characterize the compound’s purity and structural integrity?
Methodological Answer:
- Purity: Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Purity >95% is typical for pharmacological studies .
- Structural Confirmation:
Basic: What factors influence the compound’s stability in experimental buffers?
Methodological Answer:
- pH Sensitivity: Stability decreases in strongly acidic (pH <3) or alkaline (pH >9) conditions due to amide bond hydrolysis. Use neutral buffers (PBS, pH 7.4) for in vitro assays .
- Temperature: Degrades at >40°C; store lyophilized at -20°C or in DMSO at -80°C .
- Light Exposure: Benzothiazole derivatives are light-sensitive; use amber vials during handling .
Advanced: What strategies are effective for identifying its biological targets in cancer cells?
Methodological Answer:
- Molecular Docking: Screen against RARG (retinoic acid receptor gamma) due to structural similarity to benzothiazole-RARG binders. Use AutoDock Vina with PDB ID 1XAP .
- Transcriptomics: RNA-seq of treated vs. untreated cells (e.g., MDA-MB-231) to identify dysregulated pathways (e.g., PI3K/Akt, mTORC1) .
- Pull-Down Assays: Immobilize the compound on NHS-activated Sepharose beads to capture interacting proteins from cell lysates .
Advanced: How to resolve contradictions in cytotoxicity data across cancer cell lines?
Methodological Answer:
- Cell Line Variability: Test in panels (e.g., NCI-60) to assess tissue-specific responses. HeLa (IC₅₀ ~10 µM) may show higher sensitivity than MCF-7 due to differential RARG expression .
- Assay Conditions: Standardize incubation time (48-72 hrs), serum concentration (10% FBS), and cytotoxicity endpoints (MTT vs. ATP-based assays) .
- Control Experiments: Compare to reference drugs (e.g., doxorubicin) and validate with apoptosis markers (caspase-3/7 activation) .
Advanced: How to design structure-activity relationship (SAR) studies for optimizing potency?
Methodological Answer:
- Substituent Modifications:
- In Vitro Testing: Prioritize analogues with logP <3.5 (calculated via ChemAxon) for solubility and assess IC₅₀ in 3D tumor spheroids for physiological relevance .
Advanced: What pharmacokinetic challenges arise in animal models, and how to address them?
Methodological Answer:
- Low Oral Bioavailability: Use nanoformulations (e.g., PLGA nanoparticles) to enhance absorption .
- Rapid Clearance: Modify hydroxyl groups to prodrugs (e.g., acetylated derivatives) for sustained release .
- Toxicity Screening: Conduct 14-day repeated-dose studies in rodents (50-200 mg/kg) with liver/kidney histopathology .
Advanced: How to design experiments to elucidate its mechanism of action in neuroinflammation?
Methodological Answer:
- Microglial Activation Models: Treat LPS-stimulated BV2 cells and measure TNF-α/IL-6 suppression via ELISA .
- Pathway Inhibition: Use PI3K inhibitors (LY294002) to confirm pathway dependency in anti-inflammatory effects .
- In Vivo Imaging: Track blood-brain barrier penetration using ¹⁸F-labeled analogues in murine models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

